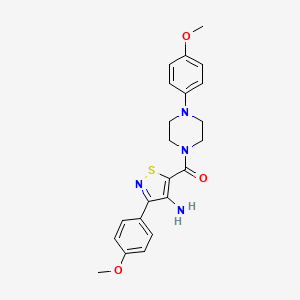

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Description

This compound features a hybrid structure combining an isothiazole ring substituted with a 4-methoxyphenyl group and an amino moiety, linked via a methanone bridge to a 4-(4-methoxyphenyl)piperazine group.

Properties

IUPAC Name |

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-28-17-7-3-15(4-8-17)20-19(23)21(30-24-20)22(27)26-13-11-25(12-14-26)16-5-9-18(29-2)10-6-16/h3-10H,11-14,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFISWTXYHHJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the isothiazole ring through the reaction of a thioamide with a halogenated ketone under basic conditions. The piperazine moiety can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can target the isothiazole ring or the piperazine moiety, leading to different reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isothiazole ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development and pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The isothiazole ring and piperazine moiety can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiazole/Isothiazole Derivatives

- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (fluorophenyl analog of 4): Both are isostructural thiazole derivatives with chloro/fluoro substituents. Unlike the target compound, they lack the piperazine-methanone moiety but share planar molecular conformations, except for perpendicularly oriented fluorophenyl groups . Key Difference: The target compound’s isothiazole core and dual methoxyphenyl groups may enhance π-π stacking interactions compared to the chloro/fluoro variants in Compounds 4 and 5 .

Pyrazole-Based Analogs

- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone: Replaces the isothiazole ring with a pyrazole, retaining the methoxyphenyl and amino groups.

Piperazine-Methanone Derivatives

- [4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone: Shares the piperazine-methanone backbone but substitutes the isothiazole with a piperidine group. This reduces aromaticity but introduces conformational flexibility .

- [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone: Incorporates a trimethoxyphenyl group, enhancing electron density and steric bulk compared to the target compound’s isothiazole moiety .

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Compound 4 (chlorophenyl-thiazole derivative) exhibits antimicrobial activity, suggesting that the thiazole/isothiazole core with halogenated aryl groups is critical for targeting microbial enzymes . The target compound’s methoxyphenyl groups may offer a broader interaction profile due to increased electron-donating effects .

Antiviral Potential

- The dual methoxyphenyl groups in the target compound may similarly enhance binding to viral integrases or proteases .

Comparative Data Table

Biological Activity

The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antioxidant, anticancer, and antibacterial activities.

Chemical Structure

The compound features an isothiazole ring, a piperazine ring, and an amino group, which contribute to its diverse biological activities. The structural formula can be represented as follows:

Antioxidant Activity

Research has indicated that derivatives of isothiazole, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often assessed using the DPPH radical scavenging method. For instance, similar compounds have shown antioxidant capacities exceeding that of ascorbic acid by approximately 1.4 times .

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Studies reveal that compounds with similar structures demonstrate higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. For example, certain derivatives reduced U-87 cell viability by up to 80% at specific concentrations .

Table 1: Summary of Anticancer Activity Against Cell Lines

| Compound | Cell Line | Concentration | Viability Reduction (%) |

|---|---|---|---|

| Compound A | U-87 | 100 µM | 80 |

| Compound B | MDA-MB-231 | 100 nM | 40 |

| Compound C | U-87 | 50 µM | 60 |

Antibacterial Activity

The antibacterial properties of related isothiazole derivatives have been explored through studies on Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target molecule have shown effective inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

The mechanisms underlying the biological activities of this compound are diverse and may include:

- Radical Scavenging : The presence of the isothiazole ring contributes to radical scavenging capabilities.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

Case Studies

- Antioxidant Study : A recent study demonstrated that a derivative of the compound exhibited strong antioxidant activity, significantly reducing oxidative stress markers in vitro.

- Cancer Treatment Research : In vivo studies on mice with glioblastoma showed that treatment with related compounds led to a substantial reduction in tumor size compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.